molecular formula C18H26OSi2 B155228 1,3-Dibenzyltetramethyldisiloxane CAS No. 1833-27-8

1,3-Dibenzyltetramethyldisiloxane

Cat. No.: B155228
CAS No.: 1833-27-8
M. Wt: 314.6 g/mol
InChI Key: JOZICAJUSHUZLD-UHFFFAOYSA-N
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Description

1,3-Dibenzyltetramethyldisiloxane is an organosiloxane compound with the molecular formula C18H26OSi2. It is characterized by the presence of two benzyl groups attached to a tetramethyldisiloxane backbone. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .

Safety and Hazards

The safety data sheet (SDS) for 1,3-Dibenzyltetramethyldisiloxane includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyltetramethyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with tetramethyldisiloxane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like diethyl ether at low temperatures (around 0°C) to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action of 1,3-dibenzyltetramethyldisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds. These bonds can undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of new compounds with diverse chemical properties. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzyltetramethyldisiloxane is unique due to the presence of benzyl groups, which impart distinct chemical properties and reactivity compared to other disiloxanes. These benzyl groups enhance its utility in specific synthetic applications and research areas .

Properties

IUPAC Name

benzyl-[benzyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26OSi2/c1-20(2,15-17-11-7-5-8-12-17)19-21(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZICAJUSHUZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)O[Si](C)(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022538
Record name 1,3-Dibenzyltetramethyldisiloxane
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Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1833-27-8
Record name 1,1,3,3-Tetramethyl-1,3-bis(phenylmethyl)disiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1833-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibenzyltetramethyldisiloxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylmethyl)-
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Record name 1,3-Dibenzyltetramethyldisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane
Source European Chemicals Agency (ECHA)
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Record name 1,3-DIBENZYLTETRAMETHYLDISILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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